2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
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Overview
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that has been developed through various synthesis methods and has shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Dopamine Receptor Partial Agonists
Compounds with 1,4-disubstituted aromatic piperazine structures, including those related to the specified chemical, have shown promise as dopamine receptor partial agonists. These compounds are of interest due to their ability to preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential applications in developing novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).
Synthesis and Receptor Binding Assays
Research into pyrazolo[1,5-a]pyridines, which share a structural motif with the specified chemical, has demonstrated their potential as dopamine D4 receptor ligands. The synthesis techniques and in vitro receptor binding assays used to evaluate these compounds highlight the methodological approaches to studying similar chemicals (Guca, 2014).
Antihypertensive and Antiarrhythmic Effects
Derivatives of pyrrolidin-2-one and pyrrolidine with a 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and evaluated for their antihypertensive and antiarrhythmic activities. These compounds indicate the pharmacological potential of similar structures in treating cardiovascular conditions (Malawska et al., 2002).
Nucleophilic Substitution in Biazoles
Studies on N,N'-linked biazoles and related systems, including quaternized 1-(N-azolyl) pyridinium ions, have explored nucleophilic substitution reactions, providing insights into chemical reactivity and potential synthetic applications of compounds with similar structural features (Castellanos et al., 1985).
Catalytic Synthesis of 4H-Pyran Derivatives
Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing 4H-benzo[b]pyran derivatives, illustrating the chemical utility of related piperazine structures in facilitating organic synthesis reactions (Niknam et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to interact with a variety of targets, including receptors, enzymes, and ion channels, modulating their activity .
Mode of Action
It’s known that compounds with a piperazine moiety can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation or deactivation .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c27-21-14-20(29-17-22(21)30-18-23(28)26-8-4-5-9-26)16-25-12-10-24(11-13-25)15-19-6-2-1-3-7-19/h1-3,6-7,14,17H,4-5,8-13,15-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWDEPVBTTZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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